Cas no 941889-90-3 (N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl-4-(trifluoromethyl)benzamide)

N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl-4-(trifluoromethyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a trifluoromethyl group and a 2-oxopyrrolidinyl moiety. Its structural design combines a polar amide linkage with a lipophilic trifluoromethyl group, enhancing binding affinity and metabolic stability. The 2-oxopyrrolidinyl substituent contributes to conformational rigidity, potentially improving selectivity in biological interactions. This compound is of interest in medicinal chemistry for its potential as a pharmacophore in kinase inhibitors or GPCR-targeted therapeutics. The trifluoromethyl group confers enhanced electronegativity and bioavailability, while the methylphenyl moiety may optimize solubility. Its well-defined synthesis route allows for scalable production with high purity, making it suitable for research applications in drug discovery and development.
N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl-4-(trifluoromethyl)benzamide structure
941889-90-3 structure
Product Name:N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl-4-(trifluoromethyl)benzamide
CAS No:941889-90-3
MF:C19H17F3N2O2
MW:362.345695257187
CID:5505876
Update Time:2025-05-21

N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl-4-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide
    • N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl-4-(trifluoromethyl)benzamide
    • Inchi: 1S/C19H17F3N2O2/c1-12-4-9-15(11-16(12)24-10-2-3-17(24)25)23-18(26)13-5-7-14(8-6-13)19(20,21)22/h4-9,11H,2-3,10H2,1H3,(H,23,26)
    • InChI Key: LFDFSNUIKDKSDB-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(C)C(N2CCCC2=O)=C1)(=O)C1=CC=C(C(F)(F)F)C=C1

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Additional information on N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl-4-(trifluoromethyl)benzamide

N-4-Methyl-3-(2-Oxopyrrolidin-1-Yl)Phenyl-4-(Trifluoromethyl)Benzamide: A Comprehensive Overview

N-4-Methyl-3-(2-Oxopyrrolidin-1-Yl)Phenyl-4-(Trifluoromethyl)Benzamide (CAS No. 941889-90-3) is a highly specialized organic compound with a complex molecular structure. This compound belongs to the class of benzamides, which are widely studied for their potential applications in pharmaceuticals, agrochemicals, and materials science. The molecule's unique structure, featuring a trifluoromethyl group and a 2-oxopyrrolidine moiety, contributes to its distinctive chemical properties and reactivity.

The synthesis of N-4-Methyl-3-(2-Oxopyrrolidin-1-Yl)Phenyl-4-(Trifluoromethyl)Benzamide involves a multi-step process that combines advanced organic chemistry techniques. Recent studies have focused on optimizing the synthesis pathway to improve yield and purity, leveraging catalytic methods and green chemistry principles. The incorporation of the trifluoromethyl group enhances the compound's stability and bioavailability, making it a promising candidate for drug development.

One of the most intriguing aspects of this compound is its pharmacological profile. Research conducted in 2023 has revealed its potential as a modulator of key cellular pathways involved in neurodegenerative diseases. Specifically, N-4-Methyl-3-(2-Oxopyrrolidin-1-Yl)Phenyl-4-(Trifluoromethyl)Benzamide has shown remarkable activity in inhibiting enzymes associated with Alzheimer's disease progression. This discovery has sparked significant interest among pharmaceutical researchers, who are now exploring its therapeutic potential in clinical settings.

In addition to its pharmacological applications, this compound exhibits interesting physical properties that make it suitable for use in advanced materials. Its ability to form stable crystalline structures under certain conditions has led to investigations into its application in organic electronics. Recent studies have demonstrated that N-4-Methyl-3-(2-Oxopyrrolidin-1-Yl)Phenyl-4-(Trifluoromethyl)Benzamide can serve as a building block for constructing organic semiconductors with enhanced charge transport properties.

The environmental impact of N-4-Methyl-3-(2-Oxopyrrolidin-1-Yl)Phenyl-4-(Trifluoromethyl)Benzamide is another area of active research. Scientists are evaluating its biodegradability and toxicity profiles to ensure that its production and use align with sustainability goals. Preliminary findings suggest that the compound has low toxicity to aquatic organisms, which is a positive indicator for its safe handling and disposal.

From a structural perspective, the molecule's trifluoromethyl group plays a critical role in stabilizing the benzamide core through electronic effects. This stabilization enhances the compound's resistance to hydrolysis, making it more durable under physiological conditions. The 2-Oxopyrrolidine moiety, on the other hand, introduces rigidity into the molecule, which can influence its interactions with biological targets.

Recent advancements in computational chemistry have enabled researchers to model the behavior of N-CAS No: 941889 90 3 (the CAS number for this compound) at atomic levels. These simulations have provided valuable insights into its conformational flexibility and binding affinity towards various receptors. Such computational studies are paving the way for rational drug design strategies tailored to this compound's unique characteristics.

In conclusion, N-CAS No: 941889 90 3 represents a cutting-edge molecule with multifaceted applications across diverse scientific domains. Its intricate structure, combined with recent breakthroughs in synthesis and application research, positions it as a key player in advancing modern science and technology.

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